molecular formula C16H10Cl2O2 B14145811 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- CAS No. 88952-99-2

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)-

Cat. No.: B14145811
CAS No.: 88952-99-2
M. Wt: 305.2 g/mol
InChI Key: ILYZBTABABCASF-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a 2-methylphenyl group at the 2nd position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-4H-1-benzopyran-4-one and 2-methylphenylboronic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to attach the 2-methylphenyl group to the benzopyran ring. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without chlorine and methylphenyl substitutions.

    6,8-Dichloro-4H-1-Benzopyran-4-one: A similar compound with chlorine substitutions but lacking the 2-methylphenyl group.

    2-(2-Methylphenyl)-4H-1-Benzopyran-4-one: A compound with the 2-methylphenyl group but without chlorine substitutions.

Uniqueness

4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)- is unique due to the combined presence of chlorine atoms and a 2-methylphenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

88952-99-2

Molecular Formula

C16H10Cl2O2

Molecular Weight

305.2 g/mol

IUPAC Name

6,8-dichloro-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H10Cl2O2/c1-9-4-2-3-5-11(9)15-8-14(19)12-6-10(17)7-13(18)16(12)20-15/h2-8H,1H3

InChI Key

ILYZBTABABCASF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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